molecular formula C26H23N3O2 B2825649 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1215775-06-6

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2825649
CAS No.: 1215775-06-6
M. Wt: 409.489
InChI Key: SVYXYCBEHWNFPI-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science or catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and indole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzylamines with indole derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrimidoindole core through intramolecular cyclization.

    Functional Group Modifications: Introducing methoxy and methyl groups through alkylation or other substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy or methyl groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of any carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Unique due to its specific substitution pattern.

    Other Pyrimidoindoles: Compounds with different substituents on the benzyl and indole rings.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical properties compared to other pyrimidoindoles.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-18-7-9-20(10-8-18)16-29-23-6-4-3-5-22(23)24-25(29)26(30)28(17-27-24)15-19-11-13-21(31-2)14-12-19/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYXYCBEHWNFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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